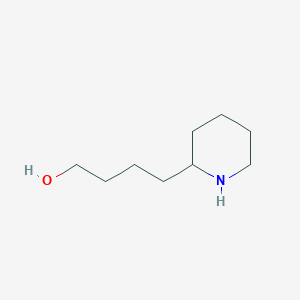

4-(2-Piperidyl)-1-butanol

Vue d'ensemble

Description

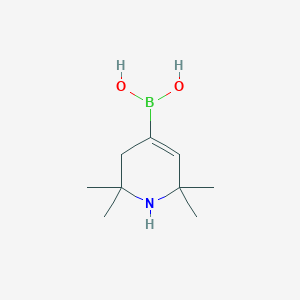

4-(2-Piperidyl)-1-butanol is a chemical compound that is part of the piperidine class of compounds . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 4-(2-Piperidyl)-1-butanol involves several steps. The condensation of Δ1-piperideine with 3-oxoglutaric acid produces 4-(2-piperidyl)acetoacetic acid, which is then converted into pelletierine after a decarboxylation reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(2-Piperidyl)-1-butanol include condensation and decarboxylation . More detailed information about the specific reactions is not available in the search results.Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

4-(2-Piperidyl)-1-butanol: serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new medications.

Pharmacological Applications

The piperidine moiety, to which 4-(2-Piperidyl)-1-butanol is related, is found in more than twenty classes of pharmaceuticals . Its derivatives exhibit a wide range of biological activities and are being explored for potential therapeutic applications, including analgesic, antimalarial, antituberculosis, and antidiabetic properties.

Biosynthesis of Plant Metabolites

In plant biochemistry, 4-(2-Piperidyl)-1-butanol may be involved in the biosynthesis of secondary metabolites. For instance, it could participate in the formation of lycopodium alkaloids, which are used in traditional medicines and have shown promise in treating cognitive disorders .

Enzyme Reaction Manipulation

The compound can be used to manipulate enzyme reactions in the biosynthesis of natural and unnatural molecules. This manipulation is pivotal for drug development, allowing researchers to expand the supply of pharmacologically active compounds .

Chemical Biology Research

4-(2-Piperidyl)-1-butanol: is a valuable tool in chemical biology, where it can be used to study enzyme-substrate interactions, particularly in the context of type III polyketide synthases. These studies can lead to a better understanding of complex biological pathways and the discovery of novel therapeutic agents .

Development of Cationic Surfactants

The compound’s structural features make it suitable for the development of cationic surfactants. These surfactants have applications in various industries, including pharmaceuticals, where they can be used as antimicrobial agents or to enhance the delivery of drugs .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, such as 4-(2-piperidyl)-1-butanol, are present in more than twenty classes of pharmaceuticals . They are also found in Lycopodium alkaloids, which are known to have a variety of biological activities .

Mode of Action

Some studies suggest that piperidine derivatives may interact with various proteins and enzymes, leading to changes in cellular processes . For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Biochemical studies have suggested that compounds like 4-(2-Piperidyl)-1-butanol derive from phlegmarine, which arises from the coupling of pelletierine and 4-(2-piperidyl) acetoacetate, both of which originate from L-lysine . This suggests that 4-(2-Piperidyl)-1-butanol may be involved in the biosynthesis of Lycopodium alkaloids .

Pharmacokinetics

It is known that similar compounds, such as methylphenidate, are predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (ces1a1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This suggests that 4-(2-Piperidyl)-1-butanol may have similar ADME properties.

Result of Action

For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus .

Action Environment

The action of 4-(2-Piperidyl)-1-butanol may be influenced by various environmental factors. For example, the stability of similar compounds, such as methylphenidate and its metabolites, has been shown to be affected by temperature . Therefore, the action, efficacy, and stability of 4-(2-Piperidyl)-1-butanol may also be influenced by environmental conditions such as temperature.

Propriétés

IUPAC Name |

4-piperidin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-4-2-6-9-5-1-3-7-10-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLSABRWGOHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Piperidyl)-1-butanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)